2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE
Overview
Description
2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound with a unique structure that includes a naphthyloxy group, a nitrophenylsulfonyl group, and a piperazino moiety
Preparation Methods
The synthesis of 2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate. This intermediate is then reacted with 4-(2-nitrophenylsulfonyl)piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Chemical Reactions Analysis
2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazino moiety can enhance the compound’s binding affinity to its targets, leading to more effective inhibition. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
2-(2-NAPHTHYLOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can be compared with similar compounds such as:
2-(2-NAPHTHYLOXY)-N-(4-((1,3-THIAZOL-2-YLAMINO)SULFONYL)PHENYL)ACETAMIDE: This compound has a similar naphthyloxy group but differs in the presence of a thiazolylamino group instead of a piperazino moiety.
2-(NAPHTHALEN-2-YLOXY)ETHANE-1-SULFONYL FLUORIDE: This compound shares the naphthyloxy group but has a sulfonyl fluoride group instead of a nitrophenylsulfonyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c26-22(16-31-19-10-9-17-5-1-2-6-18(17)15-19)23-11-13-24(14-12-23)32(29,30)21-8-4-3-7-20(21)25(27)28/h1-10,15H,11-14,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKXZKLBKVPKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.